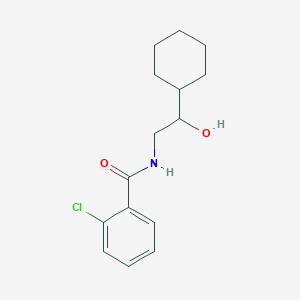

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide

Description

2-Chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is a benzamide derivative characterized by a 2-chlorobenzoyl group linked to a 2-cyclohexyl-2-hydroxyethylamine moiety. The cyclohexyl and hydroxyethyl groups may influence lipophilicity, stereochemistry, and hydrogen-bonding capabilities, which are critical for biological activity and solubility .

Propriétés

IUPAC Name |

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2/c16-13-9-5-4-8-12(13)15(19)17-10-14(18)11-6-2-1-3-7-11/h4-5,8-9,11,14,18H,1-3,6-7,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOBMVLMLNINRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-cyclohexyl-2-hydroxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

Oxidation Reactions: Products include ketones or aldehydes.

Reduction Reactions: Products include alcohols or hydrocarbons.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis:

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide serves as an intermediate in the synthesis of more complex organic molecules. Its reactive chloro group allows for substitution reactions, facilitating the creation of various derivatives.

| Reaction Type | Products Formed |

|---|---|

| Substitution Reactions | Derivatives with different functional groups |

| Oxidation Reactions | Ketones or aldehydes |

| Reduction Reactions | Alcohols or hydrocarbons |

Biology

-

Enzyme Inhibition Studies:

The compound is investigated as a biochemical probe to study enzyme interactions. Its ability to bind to specific enzymes can help elucidate mechanisms of action and identify potential therapeutic targets. -

Protein Interactions:

Research has shown that the compound can interact with protein targets, influencing their activity. This property is critical for understanding biological pathways and developing new therapeutics.

Medicine

- Therapeutic Potential:

Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties. Its mechanism of action involves binding to specific receptors or enzymes, potentially leading to therapeutic effects.

Case Study: Anti-Cancer Activity

A recent study evaluated the anticancer activity of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, highlighting its potential as a lead compound in drug development.

Industry

- Material Science Applications:

The compound is utilized in developing new materials with tailored properties, such as polymers and coatings. Its unique structure allows for modifications that enhance material performance.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

Table 1: Comparison of Physical Properties

Key Observations :

Reactivity :

- The hydroxyethyl group in the target compound may act as an N,O-bidentate ligand for metal-catalyzed reactions, akin to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

- Chlorine at the benzamide ortho-position enhances electrophilic substitution reactivity, as seen in Suzuki coupling catalysts () .

Table 2: Functional Comparison

Key Insights :

Spectroscopic and Computational Data

- NMR Trends : Pyrimidine-substituted benzamides exhibit NH peaks at 10.59–11.89 ppm and aromatic protons at 7.46–7.69 ppm (), consistent with benzamide scaffolds .

- DFT Studies : 2-Chloro-N-(pyrazolyl)benzamides () demonstrate hydrogen-bonding interactions stabilizing their conformations, suggesting similar behavior in the target compound .

Activité Biologique

2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant research findings and data.

The molecular formula of this compound is C_{12}H_{16}ClN_{1}O_{2}. This compound features a chloro substituent on the benzamide moiety, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It can modulate enzyme activity, leading to significant biological effects. The exact pathways and molecular targets are context-dependent but may include:

- Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : It may interact with receptors, influencing signal transduction mechanisms.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. For instance, derivatives have been tested for their ability to inhibit growth in mycobacterial and fungal strains, demonstrating comparable efficacy to established antibiotics like isoniazid and fluconazole .

- Antiproliferative Effects : In vitro studies have highlighted the potential of benzamide derivatives to inhibit cell proliferation in cancer cell lines. For example, certain derivatives displayed significant inhibitory activity against epidermal growth factor receptor (EGFR) kinases, suggesting potential as anticancer agents .

- Cholinesterase Inhibition : The compound may also act as an inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of acetylcholine, it could enhance cholinergic signaling in the brain .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(2-hydroxyethyl)benzamide | Lacks cyclohexyl group | Moderate antimicrobial activity |

| 5-bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide | Contains bromine | Enhanced enzyme inhibition |

| 4-chloro-2-hydroxy-N-(arylamino)-1-alkyl-2-oxoethyl benzamides | Varies in alkyl chain length | High antibacterial potency |

Case Studies

Several studies have focused on the biological activities of related compounds:

- Study on Antimicrobial Potency : A series of chloro-substituted benzamides were synthesized and screened against various pathogens. The results indicated that certain structural modifications significantly enhance antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that could be leveraged for drug development .

- Cancer Cell Line Testing : Research involving benzamide derivatives demonstrated notable antiproliferative effects on cancer cell lines. Compounds were evaluated for their IC50 values against multiple types of cancer cells, with some exhibiting low nanomolar concentrations that indicate strong activity .

- Cholinergic Activity Assessment : Investigations into AChE inhibitors revealed that certain benzamide derivatives could effectively increase acetylcholine levels in neuronal cultures, providing insights into their potential therapeutic applications for cognitive enhancement .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A multi-step synthesis approach is recommended:

- Step 1 : Acylation of 2-chlorobenzoyl chloride with 2-cyclohexyl-2-hydroxyethylamine under anhydrous conditions (e.g., CH₂Cl₂, pyridine as a base) to form the amide bond .

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.

- Optimization : Catalytic hydrogenation (Pd/C, H₂) or microwave-assisted synthesis may reduce side-product formation .

Q. How can crystallographic data for this compound be obtained and refined to resolve conformational ambiguities?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL):

- Data Collection : Cool crystals to 200 K to minimize thermal motion .

- Refinement : Apply anisotropic displacement parameters and validate geometry using ORTEP-3 for graphical representation .

- Key Parameters : Monitor intramolecular halogen bonding (e.g., Cl···O distances ~3.18 Å) to confirm stereoelectronic effects .

Q. What analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer : Combine:

- NMR Spectroscopy : Compare ¹H/¹³C chemical shifts with analogous N-benzamide derivatives (e.g., δ 7.5–8.0 ppm for aromatic protons) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z 350–400 range for M+H⁺) .

Advanced Research Questions

Q. How do substituents on the benzamide core influence biological activity, and what structure-activity relationship (SAR) trends apply?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs with varying substituents (e.g., fluoro, methyl groups) on the benzamide or cyclohexyl moiety .

- Biological Assays : Test inhibition of targets like P2X7 receptors (IC₅₀ values via calcium flux assays) .

- SAR Insights : Electron-withdrawing groups (e.g., Cl) enhance receptor binding, while bulky cyclohexyl groups may improve CNS penetration .

Q. What computational strategies are effective for predicting binding modes with neurological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with P2X7 receptor structures (PDB: 5SVJ) to model interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability, focusing on hydrogen bonds with Lys127 and Tyr198 .

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities of analogs .

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., rodent microsomal assays) and blood-brain barrier permeability (PAMPA-BBB) .

- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites that reduce efficacy .

- Dose Optimization : Adjust dosing regimens in animal models (e.g., q.d. vs. b.i.d.) to align with compound half-life .

Q. What strategies mitigate crystallographic disorder in analogues with flexible cyclohexyl groups?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.